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c-Di-GMP sodium salt

Cat. No.: B1191964
M. Wt: 734.37
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Description

Historical Context and Discovery of c-di-GMP Signaling

The journey to understanding bis-(3'-5')-cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) as a pivotal bacterial second messenger began serendipitously. nih.govresearchgate.netnih.gov In 1987, the laboratory of Moshe Benziman identified c-di-GMP as an allosteric activator of cellulose (B213188) synthase in the bacterium Gluconacetobacter xylinus (formerly Acetobacter xylinum). researchgate.netasm.orgoup.com This discovery was the culmination of a years-long effort to find the activator for this enzyme. nih.govnih.gov Initially, the significance of c-di-GMP appeared confined to the regulation of cellulose synthesis. asm.orgasm.org

However, subsequent research began to unveil its broader role. The identification of enzymes responsible for its synthesis, diguanylate cyclases (DGCs) containing a GGDEF domain, and its degradation, phosphodiesterases (PDEs) with EAL or HD-GYP domains, was a critical step. asm.orgnih.gov The discovery that genes encoding these domains were present in numerous and diverse bacteria hinted at a more widespread signaling function beyond cellulose production. nih.govnih.gov By the early 2000s, genetic and biochemical evidence solidified the roles of GGDEF domains in c-di-GMP synthesis and EAL domains in its hydrolysis. asm.orgnih.gov This period marked a "rediscovery" of c-di-GMP, transforming its status from a specialized activator to a key and universal bacterial second messenger. researchgate.netresearchgate.net This paradigm shift opened the floodgates for research into its diverse regulatory functions across the bacterial kingdom. researchgate.netasm.org

Key Milestones in the Discovery of c-di-GMP Signaling

Year Milestone Significance Reference(s)
1987 Discovery of c-di-GMP as an allosteric activator of cellulose synthase in Gluconacetobacter xylinus. First identification of the molecule and its biological activity. researchgate.netasm.orgoup.com
2001 Genetic proof that the GGDEF domain possesses DGC activity. Established the enzymatic basis for c-di-GMP synthesis. researchgate.net
2004 Proposal of c-di-GMP as a universal second messenger. Recognized the widespread importance of c-di-GMP signaling in bacteria. asm.orgresearchgate.net
2005 Experimental proof of the PDE activity of the EAL domain. Confirmed the enzymatic basis for c-di-GMP degradation. asm.orgresearchgate.net
2006 Description of the c-di-GMP-binding PilZ domain. Identified a major class of c-di-GMP effector proteins. asm.orgresearchgate.net

Pervasiveness of c-di-GMP Signaling Across Bacterial Phyla

Once considered an obscure molecule, c-di-GMP is now recognized as one of the most common and important second messengers in the bacterial domain. asm.orgasm.org Its signaling systems are nearly ubiquitous, with the enzymes for its synthesis and degradation identified in all major bacterial phyla. asm.orgnih.gov The modular nature of the proteins involved in c-di-GMP metabolism, which often contain various sensory domains, allows bacteria to integrate a wide range of environmental and cellular signals. scientificarchives.comnih.gov This adaptability has enabled the c-di-GMP signaling network to radiate and diversify throughout the bacterial kingdom, contributing to physiological and metabolic adjustments in diverse ecological niches, from deep-sea hydrothermal springs to the intracellular environment of human immune cells. researchgate.netnih.govmicrobiologyresearch.org

The number of c-di-GMP signaling components within a bacterial genome often correlates with the complexity of its lifestyle and its capacity to interact with different environments or hosts. nih.govplos.org For instance, bacteria with complex life cycles or those that co-evolve with eukaryotic hosts tend to have a larger number of genes involved in c-di-GMP turnover. plos.org The prevalence of these signaling components is remarkable in many species. For example, Shewanella oneidensis has 66 predicted enzymes for c-di-GMP turnover, Vibrio cholerae has 62, and Pseudomonas aeruginosa has 41. plos.org Even within a single genus like Streptomyces, the number of these enzymes can vary, indicating a high degree of evolutionary adaptation. scientificarchives.com While extensively studied in Gram-negative bacteria, c-di-GMP signaling is also crucial in Gram-positive bacteria, although some species like Staphylococcus aureus have a more limited set of these components. plos.org The presence of c-di-GMP signaling genes is estimated to date back to the last universal common ancestor of bacteria and archaea, highlighting its ancient evolutionary origin. researchgate.netnih.gov

Distribution of c-di-GMP Signaling Components in Select Bacterial Species

Bacterial Species Phylum Number of Predicted c-di-GMP Turnover Enzymes Reference(s)
Shewanella oneidensis Gammaproteobacteria 66 plos.org
Vibrio cholerae Gammaproteobacteria 62 plos.org
Pseudomonas aeruginosa Gammaproteobacteria 41 plos.org
Clostridium difficile Firmicutes >30 plos.org
Escherichia coli Gammaproteobacteria 29 plos.org
Streptomyces coelicolor Actinobacteria 5-12 (varies by strain) scientificarchives.com
Bacillus subtilis Firmicutes 6 plos.org

Fundamental Role in Prokaryotic Lifestyle Transitions

A central theme in c-di-GMP signaling is its role as a master regulator of bacterial lifestyle transitions, most notably the switch between a motile, planktonic existence and a sessile, community-based life in biofilms. nih.govasm.orgasm.org Generally, high intracellular levels of c-di-GMP promote sessility, biofilm formation, and the production of extracellular polymeric substances (EPS), while low levels are associated with motility. asm.orgpnas.orgfrontiersin.org This inverse regulation allows bacteria to adapt to changing environmental conditions, such as sensing a surface and initiating colonization. ki.senih.gov

The transition from motility to sessility is a critical step in the formation of biofilms, which are structured communities of microorganisms embedded in a self-produced matrix. frontiersin.org C-di-GMP influences this switch through various mechanisms, including the transcriptional and post-transcriptional regulation of flagellar genes and the direct control of flagellar motor function. plos.org In many pathogens, this lifestyle switch also correlates with changes in virulence. ki.seannualreviews.org High c-di-GMP levels are often linked to a chronic infection state, characterized by biofilm formation and persistence, whereas low levels are associated with acute infection and motility. asm.organnualreviews.org For example, in pathogens like Vibrio cholerae and Pseudomonas aeruginosa, c-di-GMP signaling is integral to their pathogenic cycles, controlling colonization, virulence factor expression, and the establishment of chronic infections. nih.govannualreviews.org The regulatory network of c-di-GMP is complex, often involving numerous DGCs and PDEs that respond to specific signals, allowing for fine-tuned control over these fundamental lifestyle choices. asm.orgki.se

Properties

Molecular Formula

C20H22N10Na2O14P2

Molecular Weight

734.37

Synonyms

3/',5/'-Cyclic diguanylic acid sodium salt

Origin of Product

United States

Enzymology of C Di Gmp Metabolism: Synthesis and Degradation Pathways

Diguanylate Cyclases (DGCs): Biosynthesis of c-di-GMP

Diguanylate cyclases are the enzymes responsible for synthesizing c-di-GMP. plos.orgmdpi.com They achieve this by catalyzing the condensation of two molecules of guanosine (B1672433) triphosphate (GTP). frontiersin.orgnih.gov The enzymatic activity of DGCs is housed within a conserved protein domain known as the GGDEF domain, named after a highly conserved amino acid motif (Gly-Gly-Asp-Glu-Phe). plos.orgwikipedia.org

The GGDEF domain is a well-characterized structural and functional unit essential for the synthesis of c-di-GMP. asm.org Structurally, the GGDEF domain typically adopts an α/β fold, characterized by a central five-stranded β-sheet surrounded by five α-helices. elifesciences.orgpreprints.org This fold shows similarities to the catalytic domains of adenylate cyclases, suggesting a shared evolutionary origin. pnas.orgoup.com

Functionally, the GGDEF domain operates as a homodimer. nih.gov This dimerization is a prerequisite for catalysis, as it brings two GGDEF domains into close proximity to form a competent active site at the dimer interface. mdpi.comnih.govnih.gov Each monomer within the dimer binds one molecule of GTP. frontiersin.orgnih.gov The conserved GG(D/E)EF motif is located within the active site and is critical for catalysis. preprints.orgebi.ac.uk The tandem glycine (B1666218) residues are involved in binding GTP, while other residues in the motif participate in coordinating essential metal ions, like Mg²⁺, and facilitating the cyclization reaction. preprints.orgnih.gov

Some proteins contain GGDEF domains with a degenerate signature motif. nih.gov These domains are often catalytically inactive but can still play regulatory roles, for instance, by binding GTP to allosterically control an adjacent EAL phosphodiesterase domain or by acting as c-di-GMP receptors themselves. asm.orgresearchgate.net

FeatureDescriptionReferences
Core Structure α/β fold with a central 5-stranded β-sheet and 5 α-helices. elifesciences.orgpreprints.org
Functional State Active as a homodimer. mdpi.comnih.govnih.gov
Active Site (A-site) Located at the dimer interface, each monomer binds one GTP. frontiersin.orgnih.govfrontiersin.org
Catalytic Motif Conserved GG(D/E)EF sequence. plos.orgwikipedia.orgpreprints.org
Function of Motif Glycine residues bind GTP; other residues coordinate metal ions and aid catalysis. preprints.orgnih.gov

The sole substrate for the synthesis of c-di-GMP by DGCs is guanosine triphosphate (GTP). plos.orgmdpi.com The enzymatic reaction involves the condensation of two GTP molecules to form one molecule of c-di-GMP and two molecules of pyrophosphate. wikipedia.orgpreprints.org

Each monomer of the active DGC dimer possesses a GTP-binding site, often referred to as the A-site (active site). elifesciences.orgfrontiersin.org The binding of GTP is specific, with key interactions occurring between the guanine (B1146940) base and conserved residues within the GGDEF domain, such as an asparagine and an aspartate, ensuring substrate specificity. preprints.orgpnas.org The catalytic mechanism requires the dimerization of the GGDEF domains to correctly position the two bound GTP molecules for the intermolecular cyclization reaction to occur. nih.govnih.gov It has been proposed that a glutamic acid residue in the GGDEF motif deprotonates the 3'-OH group of one GTP molecule, enabling a nucleophilic attack on the α-phosphate of the second GTP molecule. wikipedia.org

The activity of diguanylate cyclases is tightly regulated to ensure that c-di-GMP levels are appropriate for the cell's physiological state. This regulation occurs through multiple mechanisms, including allosteric control and the integration of environmental signals via specialized sensory domains. mdpi.comnih.gov

A primary mechanism for controlling DGC activity is allosteric regulation, most notably through non-competitive product inhibition. pnas.org Many DGCs are subject to feedback inhibition by their own product, c-di-GMP. news-medical.netannualreviews.org This self-regulation prevents the excessive accumulation of c-di-GMP in the cell. frontiersin.org The binding of c-di-GMP to a specific allosteric site on the DGC stabilizes an inactive conformation of the enzyme, thereby halting further synthesis. pnas.orgasm.org This mechanism allows the cell to maintain homeostasis of this critical second messenger. frontiersin.org In some cases, inactive GGDEF domains can still bind c-di-GMP, functioning as allosteric regulatory domains that modulate the activity of other associated domains. asm.orgnih.gov

The allosteric feedback inhibition of DGCs is mediated by a specific c-di-GMP binding site known as the inhibitory site, or I-site. news-medical.netfrontiersin.org This site is distinct from the catalytic A-site and is often characterized by a conserved RXXD motif located five amino acids upstream of the GGDEF motif. frontiersin.orgasm.orgbiorxiv.org

Structural studies have revealed that the I-site binds a dimer of c-di-GMP molecules. elifesciences.orgpnas.org This binding event can induce a conformational change that immobilizes the GGDEF domains, preventing them from forming a catalytically competent dimer. pnas.orgnih.gov The I-site can be formed by residues from a single GGDEF domain or at the interface between the GGDEF domain and another domain, such as a second GGDEF domain or a regulatory domain like REC. pnas.orgplos.orgplos.org While many DGCs possess a canonical I-site, some, like YfiN, have a degenerate or absent I-site, suggesting they are regulated by different mechanisms and are not subject to this form of product inhibition. biorxiv.orgplos.org The I-site is not only a negative regulatory element but can also serve as a c-di-GMP receptor site in catalytically inactive GGDEF domains or even positively regulate interactions between a DGC and its effector protein. frontiersin.orgasm.org

Regulatory SiteKey FeaturesFunctionReferences
I-site (Inhibitory site) Binds c-di-GMP; often contains an RXXD motif.Mediates allosteric feedback inhibition, preventing excessive c-di-GMP synthesis. frontiersin.orgnih.govbiorxiv.org

DGCs are frequently part of larger, multi-domain proteins that include various N-terminal sensory domains. mdpi.comnih.gov These domains allow the DGC to respond to a wide array of environmental and cellular signals, integrating them to modulate c-di-GMP production. mdpi.comscientificarchives.com Common sensory domains include PAS, GAF, and REC domains. mdpi.comnih.gov

PAS (Per-ARNT-Sim) Domains: PAS domains are widespread sensory modules that can detect diverse stimuli such as light, oxygen, or redox potential, often through an associated cofactor like heme or a flavin. scientificarchives.comnih.gov The binding of a signal to the PAS domain can induce a conformational change that is transmitted to the C-terminal GGDEF domain, thereby regulating its cyclase activity. nih.gov

GAF (cGMP-specific phosphodiesterases, Adenylyl cyclases, and FhlA) Domains: GAF domains are known to bind small molecules, including cyclic nucleotides like cGMP. scientificarchives.comnih.gov In the context of DGCs, they are thought to modulate enzymatic activity in response to binding specific, though often unidentified, ligands. scientificarchives.comasm.org For example, in Mycobacterium smegmatis, the GAF domain of the bifunctional enzyme DcpA binds GDP, which in turn regulates the balance between its DGC and PDE activities. portlandpress.com

REC (Receiver) Domains: REC domains are characteristic components of two-component signal transduction systems. nih.gov They receive signals via phosphorylation on a conserved aspartate residue, typically by a partner sensor histidine kinase. nih.govfrontiersin.org This phosphorylation event acts as a switch, inducing a conformational change that activates the associated GGDEF domain. nih.gov For instance, phosphorylation of the REC domain in PleD from Caulobacter crescentus and WspR from Pseudomonas aeruginosa is required to stimulate their DGC activity. wikipedia.orgfrontiersin.orgasm.org

Regulation of DGC Activity

Transcriptional and Post-Translational Control

The regulation of c-di-GMP metabolizing enzymes occurs at both the transcriptional and post-translational levels, allowing bacteria to fine-tune their responses to environmental cues.

Transcriptional Control: The expression of genes encoding DGCs and PDEs is often controlled by global transcriptional regulators. For instance, in Sinorhizobium fredii, the global regulator MucR1 has been shown to transcriptionally repress functional DGCs during symbiosis with soybeans. asm.org This repression is crucial, as the engineered upregulation of a DGC in nodules leads to increased c-di-GMP levels and symbiotic defects. asm.org Similarly, in Streptomyces venezuelae, the developmental regulator BldD, in complex with c-di-GMP, represses the transcription of genes for aerial mycelium formation. biorxiv.orgd-nb.info The activity of BldD is, in turn, influenced by the c-di-GMP levels modulated by various DGCs and PDEs. biorxiv.org In plant-interacting bacteria, the transcriptional regulator Clp binds c-di-GMP to modulate the expression of genes involved in the biosynthesis of Type IV pili, which are important for motility and virulence. frontiersin.org

Post-Translational Control: Post-translational modifications and allosteric regulation provide a more immediate means of controlling enzyme activity. In many cases, DGCs and PDEs are part of larger, multi-domain proteins that include N-terminal sensory domains. microbiologyresearch.org These domains perceive specific signals, leading to conformational changes that either activate or inhibit the catalytic domain. microbiologyresearch.org For example, the diguanylate cyclase SadC in Pseudomonas aeruginosa is activated through a complex regulatory mechanism, leading to the downregulation of Type IV pili genes. frontiersin.org

Furthermore, some DGCs possess an allosteric inhibitory site (I-site) where c-di-GMP can bind, leading to non-competitive product inhibition. nih.gov This feedback mechanism is crucial for maintaining cellular homeostasis of c-di-GMP. nih.gov Acetylation is another post-translational modification that can regulate DGC activity. The acetylation of the diguanylate cyclase DgcZ has been shown to decrease its catalytic activity. microbiologyresearch.org The production of alginate in P. aeruginosa is also post-translationally regulated by c-di-GMP concentrations. nih.gov

In some instances, catalytically inactive domains can act as allosteric regulators. For example, in hybrid proteins containing both GGDEF and EAL domains, the inactive GGDEF domain can control the catalytic properties of the EAL domain. mdpi.com This is observed in the FimX protein from P. aeruginosa, where a degenerated GGDEF domain may stimulate the PDE-A activity of the EAL domain in the presence of GTP. plos.org

Phosphodiesterases (PDEs): Degradation of c-di-GMP

The degradation of c-di-GMP is carried out by phosphodiesterases (PDEs), which are broadly classified into two major families based on their catalytic domains: EAL and HD-GYP. portlandpress.comasm.org

EAL Domain-Containing PDEs: Hydrolysis to pGpG

EAL domain-containing proteins are a widespread family of PDEs that catalyze the hydrolysis of the phosphodiester bond in c-di-GMP to produce the linear dinucleotide 5'-phosphoguanylyl-(3',5')-guanosine (pGpG). asm.orgnih.govasm.org These enzymes belong to the (β/α)8 barrel fold family and their catalytic activity is dependent on the presence of a divalent metal cation, typically Mg2+ or Mn2+. asm.orgasm.orgasm.org Conversely, ions such as Ca2+ and Zn2+ have been shown to inhibit their activity. asm.orgasm.org

The catalytic mechanism of EAL domains has been a subject of extensive research. While early studies on RocR and YkuI suggested a single-metal-based mechanism, subsequent crystal structures of BlrP1, TBD1265, and YahA have provided strong evidence for a two-metal-ion-assisted catalytic mechanism. portlandpress.comnih.govosti.gov In this proposed mechanism, two metal ions are coordinated by conserved residues and the phosphate (B84403) oxygens of c-di-GMP, which in turn activate a water molecule for an in-line nucleophilic attack on the phosphodiester bond. portlandpress.com The active site of EAL domains contains a flexible loop, often referred to as loop 6, which plays a critical role in substrate binding, catalysis, and dimerization. asm.org Mutations in this loop can significantly alter the catalytic activity of the enzyme. asm.org

It is noteworthy that not all proteins containing an EAL domain are catalytically active. asm.org Some have degenerated active sites and are thought to function as c-di-GMP sensors or binding proteins. portlandpress.com

Table 1: Characteristics of EAL Domain-Containing PDEs

FeatureDescriptionReferences
Catalytic Reaction c-di-GMP → 5'-pGpG asm.orgnih.govasm.org
Enzyme Family (β/α)8 barrel fold asm.org
Metal Cofactors Mg2+ or Mn2+ asm.orgasm.org
Inhibitors Ca2+, Zn2+ asm.orgasm.org
Catalytic Mechanism Two-metal-ion assisted portlandpress.comnih.govosti.gov
Key Structural Feature Active site loop 6 asm.org
Functional Diversity Catalytic and non-catalytic (sensor) domains portlandpress.comasm.org

HD-GYP Domain-Containing PDEs: Hydrolysis to GMP

The second major class of c-di-GMP phosphodiesterases are those containing an HD-GYP domain. asm.org These enzymes are part of the larger HD superfamily of metal-dependent phosphohydrolases. nih.gov Unlike EAL domains, which typically only hydrolyze c-di-GMP to pGpG, many HD-GYP domains can further hydrolyze pGpG to two molecules of guanosine monophosphate (GMP). asm.orgnih.gov However, some HD-GYP domains have been shown to produce pGpG as the final product. asm.org

The catalytic mechanism of HD-GYP domains is believed to involve a nucleophilic attack on the phosphorus atom of the phosphodiester bond by a hydroxide (B78521) ion, which is activated by one or two metal ions, often iron (Fe2+), in the active site. asm.org Structural studies of the HD-GYP protein PmGH from Persephonella marina revealed a novel trinuclear iron center in the active site, providing further insight into the catalytic mechanism. nih.gov The mode of c-di-GMP binding in HD-GYP domains differs significantly from that observed in EAL domains. nih.gov

Further Hydrolysis of pGpG to GMP (e.g., Orn)

The linear dinucleotide pGpG, the product of EAL domain activity, is further hydrolyzed to two molecules of GMP. nih.gov This step is crucial for completing the c-di-GMP degradation pathway and preventing the feedback inhibition of EAL domains by pGpG. nih.govresearchgate.net In Pseudomonas aeruginosa, the primary enzyme responsible for this final degradation step has been identified as the oligoribonuclease Orn. nih.govasm.org Orn is a 3'-to-5' exoribonuclease that typically degrades short RNA oligonucleotides. nih.govpaperdigest.org

The discovery that Orn also degrades pGpG highlights a convergence between RNA degradation and c-di-GMP signaling pathways. asm.org While Orn is essential in many gammaproteobacteria, homologs are not universally present in all bacteria that utilize c-di-GMP signaling. asm.org In species lacking an Orn homolog, other exoribonucleases, such as NrnA, NrnB, and NrnC, have been shown to be capable of hydrolyzing pGpG. researchgate.netasm.org For instance, in Bacillus subtilis, a mutant lacking both NrnA and NrnB exhibits elevated c-di-GMP levels, suggesting these enzymes are the primary degraders of pGpG in this organism. asm.org

Regulation of PDE Activity

Allosteric Regulation

The activity of phosphodiesterases is subject to allosteric regulation, which allows for rapid control of c-di-GMP levels in response to specific signals. This regulation can be mediated by the binding of small molecules or by protein-protein interactions.

In some cases, the N-terminal sensory domains of PDE-containing proteins play a key role in allosteric regulation. For example, the REC domain of the Pseudomonas aeruginosa HD-GYP phosphodiesterase PA4781, when unphosphorylated, appears to block the access of c-di-GMP to the active site. plos.org

In hybrid GGDEF-EAL domain proteins, the GGDEF domain can act as an allosteric regulator of the EAL domain's phosphodiesterase activity. plos.orgnih.gov For instance, the binding of GTP to the catalytically inactive GGDEF domain of CC3396 from Caulobacter crescentus stimulates the PDE activity of the adjacent EAL domain. nih.govplos.org A similar regulatory mechanism has been proposed for FimX from P. aeruginosa. plos.orgnih.gov

Furthermore, catalytically inactive EAL domains can function as c-di-GMP-binding domains that allosterically regulate the function of associated proteins. A well-studied example is LapD from Pseudomonas fluorescens, a transmembrane receptor where c-di-GMP binding to a degenerate EAL domain controls the activity of the periplasmic protease LapG, thereby regulating biofilm formation. elifesciences.org

Environmental Sensing Domains

A significant feature of many c-di-GMP metabolizing enzymes is their modular nature, often possessing N-terminal sensory domains that perceive a wide array of environmental and cellular signals. nih.govunimi.it These domains allow bacteria to modulate their intracellular c-di-GMP levels in response to external cues, thereby controlling various physiological processes like biofilm formation, motility, and virulence. nih.gov

A diverse range of sensory domains have been identified in association with DGCs and PDEs. Some of the most common include:

PAS (Per-ARNT-Sim) domains: These are among the most widespread sensory domains and can detect various stimuli, including light, oxygen, redox potential, and small molecules. stanford.edufrontiersin.org For instance, in Vibrio alginolyticus, the PAS domain is the most abundant N-terminal sensory domain found in its c-di-GMP metabolizing proteins. frontiersin.org

GAF (cGMP-specific phosphodiesterases, adenylyl cyclases and FhlA) domains: These domains are also involved in sensing small molecules. nih.gov

MHYT domains: These are predicted membrane-sensing domains. mdpi.com

REC domains: These are receiver domains characteristic of two-component signal transduction systems, often responding to phosphorylation signals. nih.gov

The presence of these domains allows for direct sensing of environmental changes. For example, some c-di-GMP metabolic enzymes are directly responsive to gases like nitric oxide, light, redox state, and temperature. nih.govoup.com The diverse combinations of these sensory domains within a single organism's repertoire of DGCs and PDEs enable a highly specific and precise regulation of c-di-GMP concentrations, facilitating bacterial adaptation to fluctuating environments. nih.gov

Below is a table summarizing common environmental sensing domains found in c-di-GMP metabolizing enzymes:

Sensing DomainDetected Signals/Function
PAS Light, oxygen, redox potential, small molecules
GAF Small molecules
MHYT Membrane-sensing
REC Phosphorylation signals
PBPb Periplasmic binding protein
TPR Tetratricopeptide repeat
CBS Cystathionine-beta-synthase
FIST F-box and associated interaction motifs
Transcriptional and Post-Translational Control

The regulation of c-di-GMP levels extends beyond the direct sensing of environmental signals by sensory domains. Both transcriptional and post-translational mechanisms play crucial roles in controlling the activity and availability of DGCs and PDEs. asm.org

Transcriptional Control: The expression of genes encoding DGCs and PDEs can be regulated in response to specific environmental conditions or developmental stages. nih.gov For example, in Pseudomonas fluorescens, the transcription of the rapA gene, which encodes a dual-domain protein with PDE activity, is upregulated in low-phosphate conditions. nih.gov In Vibrio cholerae, several genes encoding DGCs and PDEs are subject to transcriptional regulation, allowing for precise temporal control of c-di-GMP signaling. nih.gov Furthermore, in Xanthomonas oryzae pv. oryzae, the DGC DgcA has been shown to influence the expression of other genes encoding DGCs and PDEs, indicating a hierarchical level of transcriptional control within the c-di-GMP network. frontiersin.org

Post-Translational Control: After synthesis, the activity of DGCs and PDEs can be further modulated through various post-translational modifications and interactions. One key mechanism is allosteric regulation, where the binding of a ligand to a sensory domain induces a conformational change that alters the catalytic activity of the enzymatic domain. sci-hub.se

Another critical aspect of post-translational control is the formation of protein-protein interactions. mpg.de DGCs and PDEs can form complexes with each other and with other regulatory proteins, leading to highly localized and specific signaling events. oup.commpg.de For example, in Escherichia coli, the interaction between the DGC DgcM and the transcriptional activator MlrA is crucial for the expression of the biofilm regulator CsgD. oup.com This interaction is further modulated by the PDE PdeR, which can inhibit both DgcM and MlrA. royalsocietypublishing.org

The small RNA-binding protein Hfq has also been implicated in the post-transcriptional regulation of c-di-GMP metabolizing enzymes. In Yersinia pestis, Hfq negatively regulates the DGC HmsT at the post-transcriptional level by binding to its transcript and reducing its stability. frontiersin.orgfrontiersin.org

Multifunctionality of c-di-GMP Metabolizing Enzymes

The classical view of DGCs and PDEs as simple opposing enzymes is an oversimplification. Many of these proteins exhibit a remarkable degree of multifunctionality, contributing to the complexity and specificity of c-di-GMP signaling.

Proteins with Dual GGDEF-EAL Domains

A significant number of proteins involved in c-di-GMP metabolism contain both a GGDEF and an EAL domain within the same polypeptide chain. unimi.itasm.org In many of these "hybrid" or "dual-domain" proteins, one of the domains is catalytically inactive and serves a regulatory function. unimi.itacs.org However, a growing body of evidence indicates that some of these proteins can possess both DGC and PDE activities. plos.org

The activity of these dual-function enzymes can be differentially regulated, allowing the protein to switch between c-di-GMP synthesis and degradation in response to specific signals or conditions. For instance, MucR in Pseudomonas aeruginosa functions as a DGC in planktonic cells to regulate alginate biosynthesis, but acts as a PDE in biofilms to control nitric oxide-induced dispersal. mdpi.comacs.org Similarly, the Azospirillum baldaniorum protein CdgB behaves predominantly as a PDE in its native host but can exhibit DGC activity under certain conditions or in a heterologous host. plos.org

Even when one domain is degenerate, it can still play a crucial role. These inactive domains can act as c-di-GMP binding sites, allosterically regulating the active domain or mediating protein-protein interactions. frontiersin.orgnih.gov

The following table provides examples of proteins with dual GGDEF-EAL domains and their functions:

ProteinOrganismPredominant ActivityRegulatory Role
MucR Pseudomonas aeruginosaDual (DGC/PDE)Switches activity based on growth condition
RmcA Pseudomonas aeruginosaPDEInteracts with CbrB to regulate T3SS
CdgB Azospirillum baldaniorumDual (DGC/PDE)Activity is condition-dependent
YciR (PdeR) Escherichia coliPDEGGDEF domain binds GTP, plays regulatory role
Sbal_3235 Shewanella balticaDual (DGC/PDE)Regulates biofilm formation and spoilage

Complex Regulatory Networks of DGCs and PDEs

The multiplicity of DGCs and PDEs within a single bacterial genome, coupled with their diverse sensory inputs and multifunctional nature, gives rise to intricate regulatory networks. nih.govbiorxiv.org These networks allow bacteria to integrate multiple signals and generate highly specific outputs, often through the formation of localized c-di-GMP signaling pools. oup.comroyalsocietypublishing.org

A key principle underlying these networks is the concept of "local signaling," where specific DGCs and PDEs are physically co-localized with their downstream targets. oup.commpg.de This spatial organization ensures that the c-di-GMP produced or degraded by a particular enzyme acts primarily on its intended effector, minimizing crosstalk with other signaling pathways. mpg.de

These localized signaling modules can be established through several mechanisms:

Protein-protein interactions: DGCs and PDEs can directly interact with their effector proteins, forming signaling complexes. oup.com For instance, the E. coli DGC DgcC interacts with the cellulose (B213188) synthase subunit BcsB, directly channeling c-di-GMP to its site of action. mpg.de

Subcellular localization: Many c-di-GMP metabolizing enzymes are anchored to the cell membrane, placing them in close proximity to membrane-associated processes like secretion systems and biofilm matrix synthesis machinery. unimi.itfrontiersin.org

Formation of "supermodules": In some cases, multiple DGCs and PDEs can interact to form larger regulatory complexes. mpg.de The PdeR-DgcM-MlrA complex in E. coli, which controls the expression of the biofilm master regulator CsgD, is a prime example of such a supermodule. oup.com

The complexity of these networks is further enhanced by the existence of "trigger PDEs," a class of enzymatically active PDEs that also function as c-di-GMP effectors. royalsocietypublishing.orgnih.gov These proteins control the activity of a target molecule through direct interaction, and this interaction is modulated by their own c-di-GMP binding and degradation activity. royalsocietypublishing.orgnih.gov

The intricate interplay of transcriptional control, post-translational modifications, protein-protein interactions, and subcellular localization allows bacteria to fine-tune their c-di-GMP signaling networks, enabling them to adapt and thrive in diverse and ever-changing environments. microbiologyresearch.org

Molecular Mechanisms of C Di Gmp Signal Transduction

c-di-GMP Riboswitches

In addition to protein effectors, bacteria utilize RNA-based sensors called riboswitches to respond to changes in c-di-GMP concentrations. nih.govnih.gov Riboswitches are structured RNA elements typically located in the 5' untranslated region (UTR) of messenger RNAs (mRNAs). nih.gov Upon binding c-di-GMP, the riboswitch undergoes a conformational change that alters gene expression, often by affecting transcription termination or translation initiation. nih.gov

Two major classes of c-di-GMP riboswitches have been identified: class I (also known as GEMM) and class II. nih.govwikipedia.org While structurally distinct, both classes bind c-di-GMP and regulate genes involved in motility, biofilm formation, and virulence. nih.govwikipedia.org For example, a class II riboswitch upstream of the pilA1 gene in Clostridioides difficile promotes the expression of type IV pili in the presence of c-di-GMP, facilitating adherence. nih.gov

The c-di-GMP riboswitch recognizes its ligand with high specificity, making asymmetric contacts with the symmetric c-di-GMP molecule. nih.govosti.gov The binding pocket involves interactions with both the guanine (B1146940) bases and the phosphate (B84403) backbone of c-di-GMP. nih.gov The structural flexibility of the riboswitch allows for variations in the interactions with the ligand. nih.gov Kinetic studies suggest that genetic regulation by the c-di-GMP riboswitch is kinetically controlled, with ligand binding stabilizing a specific RNA conformation that influences gene expression. osti.gov

Interplay with Other Second Messengers and Signaling Pathways (e.g., cAMP, Quorum Sensing)

The c-di-GMP signaling network does not operate in isolation but rather engages in extensive crosstalk with other second messenger systems and regulatory pathways, such as those involving cyclic AMP (cAMP) and quorum sensing. rsc.orgresearchgate.net This integration of signals allows bacteria to mount a coordinated response to complex environmental cues.

In Vibrio cholerae, there is a clear interplay between c-di-GMP and cAMP signaling in the regulation of biofilm formation. asm.org The cAMP receptor protein (CRP) complex negatively regulates the transcription of genes involved in biofilm matrix production. asm.org This regulation is partly achieved by modulating the expression of genes encoding diguanylate cyclases (DGCs) and phosphodiesterases (PDEs), the enzymes responsible for synthesizing and degrading c-di-GMP, respectively. asm.org For example, a DGC named CdgA is responsible for the increased biofilm formation observed in a crp mutant, demonstrating a direct link between the two signaling pathways. asm.org Studies in Klebsiella pneumoniae and Pseudomonas aeruginosa have also shown that the cAMP-CRP/Vfr complex regulates the expression of c-di-GMP metabolizing enzymes. frontiersin.org

Quorum sensing, a cell-to-cell communication system, also intersects with the c-di-GMP pathway. In V. cholerae, the quorum sensing master regulator HapR negatively regulates biofilm formation, in part by controlling the expression of c-di-GMP signaling components. asm.org This integration ensures that biofilm formation is coordinated with population density.

Spatial and Temporal Regulation of c-di-GMP Levels

The specificity of c-di-GMP signaling is further enhanced by the precise spatial and temporal control of its intracellular concentration. oup.comacs.org Rather than acting as a uniform, global signal, c-di-GMP levels can be locally controlled within specific subcellular regions, creating microdomains of high or low concentrations. oup.comresearchgate.net This spatial organization is achieved by the localization of DGCs and PDEs to specific cellular compartments. oup.com

For instance, in Caulobacter crescentus, the DGC PleD and the PDE PdeA are subject to spatiotemporal regulation at the cell poles, contributing to the control of the cell cycle and morphological differentiation. oup.com This localization ensures that c-di-GMP signaling is active only where and when it is needed.

Recent advances in imaging techniques have allowed for the visualization of the spatial and temporal dynamics of c-di-GMP in live bacterial biofilms. acs.orgresearchgate.netnih.gov These studies have revealed that c-di-GMP is not uniformly distributed but rather forms "hot spots" of high concentration within the biofilm. nih.gov In V. cholerae colonies, c-di-GMP has been observed to be localized at the outer boundary of mature colonies, in contrast to a more uniform distribution in younger, smaller colonies. nih.gov This dynamic and heterogeneous distribution of c-di-GMP highlights the sophisticated level of control that bacteria exert over this important second messenger. acs.orgnih.gov

Biological Roles of C Di Gmp in Bacterial Physiology and Adaptation

Regulation of Motility

The regulation of bacterial motility is a critical aspect of their ability to explore new environments, seek out nutrients, and evade harmful conditions. The flagellum, a complex molecular machine, is a primary means of locomotion for many bacterial species. The synthesis, assembly, and function of the flagellum are all tightly regulated, with c-di-GMP emerging as a key inhibitor of flagellar-driven motility. plos.orgresearchgate.net This inhibition occurs at multiple levels, from the expression of flagellar genes to the direct modulation of the flagellar motor's function.

Flagellar Motility (e.g., Swimming, Swarming)

Elevated intracellular levels of c-di-GMP generally correlate with a decrease in both swimming and swarming motility in a variety of bacterial species. nih.govfrontiersin.orgnih.gov In Pseudomonas aeruginosa, for instance, high concentrations of c-di-GMP inhibit flagellar motor switching and reduce motor speed, which in turn decreases swimming speed and the frequency of reversals. nih.gov This inverse relationship between c-di-GMP levels and motility is a common theme, with high levels of this dinucleotide signal stimulating biofilm formation and repressing swarming. nih.govasm.orgnih.gov

Interestingly, research in Escherichia coli has revealed a more nuanced role for c-di-GMP in swarming motility. While high levels of c-di-GMP inhibit swimming, a certain threshold level of this second messenger is actually required for swarming. researchgate.netasm.orgbiorxiv.org This is because c-di-GMP promotes the production of the exopolysaccharide colanic acid, which has surfactant properties that are thought to aid in surface navigation during swarming. researchgate.netasm.orgbiorxiv.org This finding highlights that the regulatory effects of c-di-GMP can be context-dependent and vary between different forms of motility and bacterial species.

Motility TypeGeneral Effect of High c-di-GMPBacterial Species ExampleKey Findings
Swimming InhibitionPseudomonas aeruginosaDecreased motor speed and reversal frequency. nih.gov
Swarming InhibitionPseudomonas aeruginosaRepression of swarming motility. nih.govasm.orgnih.gov
Swarming RequirementEscherichia coliA certain c-di-GMP level is needed to produce colanic acid, which acts as a surfactant. researchgate.netasm.orgbiorxiv.org

Repression of Flagellar Gene Expression and Rotation

The inhibitory effect of c-di-GMP on motility is, in part, achieved through the transcriptional repression of genes required for flagellum biosynthesis. plos.orgasm.org In P. aeruginosa, the master transcriptional regulator of flagellar genes is FleQ. nih.govpnas.org At low c-di-GMP concentrations, FleQ activates the expression of flagellar genes. nih.govplos.org However, when c-di-GMP levels rise, the dinucleotide binds directly to FleQ, which dampens its ATPase activity and leads to a down-regulation of flagellar gene expression. nih.govpnas.orgpnas.org

Beyond transcriptional control, c-di-GMP also post-translationally regulates the function of the flagellar motor. plos.org In E. coli and related species, the PilZ domain-containing protein YcgR acts as a c-di-GMP effector that directly interacts with the flagellar motor to inhibit its rotation. researchgate.netnih.gov When bound to c-di-GMP, YcgR acts as a "brake," suppressing motility and promoting surface attachment. nih.gov This direct action on the motor provides a rapid mechanism for bacteria to halt their movement in response to increasing c-di-GMP levels.

Interaction with Flagellar Motor Components (e.g., MotAB stator, FliG)

The molecular mechanisms underlying the c-di-GMP-mediated inhibition of flagellar rotation involve direct interactions with specific components of the motor. The flagellar motor is composed of a rotor and a stator. In P. aeruginosa, which possesses two stator complexes, MotAB and MotCD, c-di-GMP plays a role in a "stator swapping" mechanism. asm.org Under conditions of high c-di-GMP, the MotAB stator is involved in the repression of swarming motility, potentially by displacing the MotCD stators from the motor. nih.govnih.govasm.org

The c-di-GMP effector protein YcgR has been shown to interact with several key flagellar motor proteins. In E. coli, c-di-GMP-bound YcgR stably binds to MotA at the interface with the rotor protein FliG, thereby regulating swimming behavior. nih.gov Structural and biochemical analyses have revealed that c-di-GMP binding to YcgR induces a conformational change that creates a binding site for MotA. nih.gov Furthermore, YcgR has also been reported to interact with the rotor proteins FliG and FliM, further highlighting the multifaceted nature of its inhibitory action on the flagellar motor. nih.govmdpi.com These interactions effectively jam the motor, preventing rotation and promoting a sessile lifestyle.

Control of Biofilm Formation and Dispersion

The formation of biofilms is a complex developmental process that allows bacteria to adhere to surfaces and to each other, encased within a self-produced matrix of extracellular polymeric substances (EPS). nih.govmdpi.comuwyo.edu This transition from a planktonic to a biofilm mode of growth is a key survival strategy for many bacteria and is centrally regulated by c-di-GMP. researchgate.netnih.govnih.gov

Induction of Adhesion to Surfaces

A fundamental step in biofilm formation is the initial adhesion of bacterial cells to a surface. nih.govmdpi.com High intracellular concentrations of c-di-GMP are a primary signal that promotes this transition to a sessile lifestyle. researchgate.netnih.govmdpi.com The increase in c-di-GMP levels can be triggered by surface sensing, leading to the activation of downstream pathways that result in attachment. nih.gov This process often involves the production of specific adhesins, which are proteins that mediate the attachment of the bacterial cell to a surface. For example, in P. aeruginosa, high c-di-GMP levels upregulate the expression of the adhesin CdrA. nih.gov

Synthesis of Extracellular Polymeric Substances (EPS)

Once attached to a surface, bacteria begin to produce an extracellular matrix that provides structural integrity to the biofilm and protects the enclosed cells. This matrix is primarily composed of extracellular polymeric substances (EPS), which include polysaccharides, proteins, and extracellular DNA. mdpi.comfrontiersin.org The synthesis of these EPS components is a hallmark of biofilm formation and is strongly induced by high levels of c-di-GMP. mdpi.comfrontiersin.orgoup.com

In P. aeruginosa, the production of the Pel and Psl exopolysaccharides, which are critical components of the biofilm matrix, is upregulated in response to elevated c-di-GMP levels. nih.govplos.org The transcriptional regulator FleQ, in the presence of c-di-GMP, shifts from an activator of flagellar genes to an activator of genes involved in the production of Pel and Psl. nih.govpnas.org Specifically, c-di-GMP binding to FleQ relieves its repression of the pel operon, converting FleQ into a potent activator of its expression. pnas.org Furthermore, c-di-GMP can also post-translationally regulate the activity of the enzymes involved in EPS synthesis. For instance, the PelD protein, which is involved in Pel polysaccharide biogenesis, is a c-di-GMP receptor that is activated upon binding to this second messenger. frontiersin.orgplos.org

EPS ComponentRegulating ProteinEffect of High c-di-GMPBacterial Species
Pel Polysaccharide FleQ, PelDUpregulation of synthesisPseudomonas aeruginosa
Psl Polysaccharide FleQUpregulation of synthesisPseudomonas aeruginosa
Colanic Acid DgcOUpregulation of synthesisEscherichia coli

Role in Microcolony Formation and Biofilm Architecture

In Escherichia coli, the spatial organization of biofilm matrix production is highly structured and depends on c-di-GMP signaling. royalsocietypublishing.org The synthesis of matrix components like curli fibers and cellulose (B213188) is controlled by the transcription factor CsgD, whose expression is regulated by c-di-GMP. royalsocietypublishing.org This results in a stratified biofilm architecture where different layers exhibit distinct physiological states and matrix compositions. royalsocietypublishing.org Similarly, in Pseudomonas aeruginosa, c-di-GMP signaling, particularly through the WspR protein, contributes to the formation and maturation of microcolonies by regulating EPS production. asm.org

Mechanisms of Biofilm Dispersion

Just as high c-di-GMP levels promote biofilm formation, a decrease in its concentration is a key signal for biofilm dispersal. mdpi.comasm.org This process allows bacteria to transition from a sessile state back to a motile, planktonic lifestyle to colonize new environments. asm.org The active degradation of c-di-GMP by PDEs reduces its intracellular concentration, which in turn can trigger the production of matrix-degrading enzymes that break down the biofilm structure. mdpi.com

In Pseudomonas aeruginosa, signaling molecules like nitric oxide (NO) can induce biofilm dispersion by stimulating the activity of specific PDEs. asm.org For instance, the PDE named NbdA is specifically involved in NO-induced biofilm dispersion. asm.org Its activation leads to a decrease in cellular c-di-GMP levels and subsequent detachment of cells from the biofilm. asm.org In Pseudomonas fluorescens, the Lap system provides another example. Low c-di-GMP levels lead to the activation of the protease LapG, which cleaves the surface adhesin LapA, causing its release from the cell surface and promoting biofilm dispersal. plos.org

Modulation of Bacterial Virulence and Pathogenesis

The influence of c-di-GMP extends beyond biofilm formation to the direct regulation of virulence and pathogenesis in many bacteria. annualreviews.orgresearchgate.net Generally, low intracellular levels of c-di-GMP are associated with acute infections and the expression of virulence factors, while high levels correlate with chronic, biofilm-associated infections. annualreviews.org

Regulation of Virulence Factor Production (e.g., Type III Secretion System)

A primary mechanism by which c-di-GMP modulates virulence is through the regulation of secretion systems, which are used by pathogenic bacteria to inject virulence factors (effectors) into host cells. annualreviews.orgfrontiersin.org The Type III Secretion System (T3SS) is a prominent example and is often negatively regulated by c-di-GMP. biorxiv.orgasm.orgasm.org

In several pathogens, including Erwinia amylovora, Bordetella bronchiseptica, Pseudomonas aeruginosa, and Salmonella enterica, high concentrations of c-di-GMP repress the expression of T3SS-related genes. biorxiv.orgasm.organnualreviews.orgasm.org For example, in E. amylovora, c-di-GMP negatively regulates the transcription of hrpL, an alternative sigma factor required for the expression of T3SS genes. biorxiv.orgmsu.edu This downregulation leads to a reduction in the translocation of key effectors like DspE, thereby attenuating virulence. biorxiv.orgasm.org Similarly, in B. bronchiseptica, elevated c-di-GMP levels result in significantly lower production of T3SS components like Bsp22 and BopN, leading to reduced cytotoxicity and attenuated virulence in a murine model. asm.org This inverse relationship between c-di-GMP levels and T3SS activity underscores the messenger's role as a switch between invasive and persistent infectious states. annualreviews.orgfrontiersin.org

Table 1: Research Findings on c-di-GMP's Role in Bacterial Processes

Bacterial ProcessBacterium ExampleEffect of High c-di-GMPKey Regulatory ComponentsReferences
PIA/PNAG ProductionStaphylococcus aureusEnhances productionGdpS, icaADBC operon nih.gov
Cellulose ProductionErwinia amylovora, Gluconacetobacter xylinusActivates synthesisBcsA (PilZ domain) biorxiv.orgfrontiersin.orgnih.govwikipedia.orgresearchgate.net
Amylovoran ProductionErwinia amylovoraIncreases transcriptionams operon (amsG) biorxiv.orgfrontiersin.orgasm.org
Microcolony FormationEscherichia coli, Pseudomonas aeruginosaPromotes formation and maturationCsgD, WspR asm.orgroyalsocietypublishing.org
Biofilm DispersionPseudomonas aeruginosa, Pseudomonas fluorescensInhibits dispersion (low c-di-GMP promotes it)NbdA (PDE), LapD/LapG system asm.orgplos.org
Type III Secretion System (T3SS)Erwinia amylovora, Bordetella bronchisepticaRepresses expressionhrpL, Bsp22, BopN biorxiv.orgasm.orgasm.orgmsu.edu

Impact on Host Colonization and Persistence

The ability of bacteria to colonize and persist within a host is often intricately linked to c-di-GMP signaling. This second messenger is a key regulator of the transition between planktonic (free-swimming) and biofilm-associated lifestyles, a critical step in establishing and maintaining infections. uio.no High intracellular levels of c-di-GMP generally promote a sessile, biofilm-forming state, which enhances attachment to host tissues and protects the bacteria from host immune responses and antimicrobial agents. microbiologyresearch.orgnih.gov

In the plant pathogen Erwinia amylovora, the causative agent of fire blight, c-di-GMP is essential for the switch between the type III secretion-dependent infection phase and the biofilm phase. frontiersin.org Elevated c-di-GMP levels positively regulate the production of exopolysaccharides like amylovoran and cellulose, which are major components of the biofilm matrix and contribute to virulence. frontiersin.orgfrontiersin.orgasm.org Studies have shown that a complete loss of c-di-GMP signaling components renders E. amylovora unable to attach to and form biofilms in vitro and within the xylem of apple shoots. biorxiv.org

In Yersinia pestis, the bacterium responsible for plague, c-di-GMP-mediated biofilm formation is crucial for blocking the foregut of its flea vector, a key mechanism for transmission to mammals. researchgate.netcapes.gov.br The synthesis of c-di-GMP by DGCs, particularly HmsD and HmsT, is a determining factor in this process. mdpi.comnih.gov

For the opportunistic human pathogen Pseudomonas aeruginosa, c-di-GMP signaling is involved in both acute and chronic infections. frontiersin.org It controls the production of virulence factors and biofilm formation, with high c-di-GMP levels generally associated with the chronic, biofilm-associated state. asm.orgfrontiersin.org The c-di-GMP-binding adaptor protein MapZ, for instance, influences chemotactic responses and bacterial dissemination by controlling the methylation of methyl-accepting chemotaxis proteins (MCPs). frontiersin.org

Differential Regulation in Various Pathogens

The regulatory networks involving c-di-GMP are diverse and adapted to the specific lifestyles and environments of different bacterial pathogens.

Pseudomonas aeruginosa : This versatile pathogen possesses a large number of DGCs and PDEs, allowing for a complex and fine-tuned regulation of c-di-GMP levels in response to various signals. annualreviews.org High c-di-GMP levels are known to repress the production of acute virulence factors while promoting biofilm formation. asm.org The Wsp chemosensory system, for example, responds to surface contact and cell envelope stress by activating the DGC WspR to produce c-di-GMP, thereby promoting surface attachment. pnas.org Furthermore, the interaction between the PDE ProE and the quorum-sensing protein PqsE has been shown to regulate pyocyanin (B1662382) production, a key virulence factor. asm.org

Yersinia pestis : In contrast to P. aeruginosa, Y. pestis has a relatively simple c-di-GMP network with two DGCs (HmsT and HmsD) and one PDE (HmsP). capes.gov.brfrontiersin.org HmsT is primarily responsible for biofilm formation in vitro, while HmsD is crucial for biofilm formation in the flea vector. capes.gov.br The expression and activity of these enzymes are regulated by various environmental cues, allowing the bacterium to adapt to its different hosts (mammals and fleas). frontiersin.org

Erwinia amylovora : This plant pathogen has a c-di-GMP system composed of multiple DGCs and PDEs. biorxiv.org Elevated intracellular c-di-GMP levels, often resulting from the deletion of PDE-encoding genes, lead to increased biofilm formation and an autoaggregation phenotype. frontiersin.org This regulation is critical for its virulence and colonization of host plants. biorxiv.orgbiorxiv.org

Burkholderia cenocepacia : An opportunistic pathogen in cystic fibrosis patients, B. cenocepacia utilizes c-di-GMP to regulate biofilm formation, motility, and virulence. nih.gov The production of a biofilm-stabilizing exopolysaccharide is controlled by a c-di-GMP-responsive transcriptional regulator, BerA, whose expression is in turn activated by the c-di-GMP-binding protein BerB in a cascade that also involves the alternative sigma factor RpoN. nih.govresearchgate.net

Bacillus thuringiensis : This gram-positive insect pathogen uses c-di-GMP to regulate motility, biofilm formation, and even its insecticidal activity. nih.gov The tandem GGDEF-EAL domain protein CdgF is a key enzyme controlling biofilm formation. scienceopen.com A c-di-GMP-responsive riboswitch has been identified upstream of the cbpA gene, which encodes a collagen-binding protein, suggesting a direct link between c-di-GMP levels and the expression of adhesins. scienceopen.comcristin.no

Dickeya zeae : While specific detailed research findings for Dickeya zeae were not prominent in the provided search results, the general principles of c-di-GMP signaling in related plant pathogenic bacteria suggest its importance in regulating virulence factors such as motility, biofilm formation, and the production of cell wall-degrading enzymes.

Interactive Data Table: c-di-GMP Regulation in Pathogens

Pathogen Key DGCs/PDEs Regulated Processes Impact on Pathogenesis
Pseudomonas aeruginosa WspR, SadC, Pch, NbdA, ProE Biofilm formation, virulence factors, motility, chemotaxis High c-di-GMP promotes chronic infection, low c-di-GMP enhances acute virulence. frontiersin.orgasm.organnualreviews.org
Yersinia pestis HmsT, HmsD, HmsP Biofilm formation, autoaggregation Essential for flea vector blockage and transmission. capes.gov.brfrontiersin.org
Erwinia amylovora EdcA-E, PdeA-C Biofilm formation, amylovoran and cellulose production, type III secretion Critical for host colonization and transition between infection stages. frontiersin.orgfrontiersin.orgbiorxiv.org
Burkholderia cenocepacia BerB, BerA Biofilm formation, exopolysaccharide production Regulates biofilm stability, contributing to persistence in chronic infections. nih.govnih.govresearchgate.net
Bacillus thuringiensis CdgF Biofilm formation, motility, insecticidal activity, collagen binding Influences virulence against insect hosts. nih.govscienceopen.com

Influence on Bacterial Cell Cycle and Differentiation

Beyond the regulation of motility and biofilm formation, c-di-GMP plays a fundamental role in coordinating the bacterial cell cycle and cellular differentiation. nih.govoup.com In the model organism Caulobacter crescentus, oscillating levels of c-di-GMP act as a "bacterial cyclin" to drive the cell cycle. nih.gov

During the G1-S transition, an increase in c-di-GMP concentration switches the essential cell cycle kinase CckA from a kinase to a phosphatase. nih.gov This change in activity leads to the dephosphorylation and subsequent degradation of the replication initiation inhibitor CtrA, thereby allowing DNA replication to proceed. oup.comunibas.ch The spatial control of c-di-GMP synthesis and degradation at the cell poles also ensures the asymmetric division and proper development of the two distinct daughter cells: a motile swarmer cell and a sessile stalked cell. oup.comunibas.ch

In Escherichia coli, the DGC YfiN can act as a cell division inhibitor. nih.gov In response to reductive and envelope stress, YfiN produces c-di-GMP and then relocates to the division site, where it interacts with cell division proteins to halt cytokinesis without disassembling the Z-ring. nih.govuniprot.org This provides a mechanism to arrest the cell cycle under stressful conditions.

Response to Environmental Stimuli and Stress Conditions

Bacteria utilize c-di-GMP signaling networks to sense and respond to a wide variety of environmental cues and stress conditions, ensuring their survival and adaptation. nih.govasm.org

Temperature is a critical environmental factor that bacteria must adapt to, especially for pathogens that transition between external environments and warm-blooded hosts. plos.org Some DGCs have been identified as direct thermosensors. asm.org

In Pseudomonas aeruginosa, the DGC TdcA exhibits thermosensitive catalytic activity, with its rate of c-di-GMP synthesis increasing dramatically over a narrow temperature range. nih.gov This allows the bacterium to modulate motility, biofilm development, and virulence in response to temperature changes, such as those encountered during host infection. nih.gov Similarly, in Stenotrophomonas maltophilia, the DGC BtsD acts as a thermosensor that detects the mammalian body temperature of 37°C, leading to reduced c-di-GMP synthesis and enhanced pathogenicity. plos.org In Vibrio cholerae, growth at lower temperatures (15°C and 25°C) leads to higher intracellular c-di-GMP levels compared to growth at 37°C, which in turn affects biofilm formation. nih.gov

Bacteria are frequently exposed to stresses that challenge the integrity of their cell envelope. The c-di-GMP signaling network is a key player in responding to these challenges. asm.org

In E. coli, the DGC YfiN is activated in response to reductive stress, leading to the production of c-di-GMP. nih.govasm.org A subsequent envelope stress then triggers the relocation of YfiN to the mid-cell to arrest cell division. nih.govasm.org This two-step response provides a sophisticated mechanism to cope with sequential environmental insults. The Wsp system in P. aeruginosa is another example of a c-di-GMP signaling pathway that responds to envelope stress, including the presence of unfolded proteins in the periplasm, by increasing c-di-GMP production and promoting surface attachment. pnas.org Perturbations in the cell envelope and membrane composition in E. coli have been shown to generally affect c-di-GMP signaling. biorxiv.org

C-di-GMP signaling is also involved in the adaptation to osmotic stress and changes in pH. In many alpha-, beta-, and gamma-proteobacteria, c-di-GMP plays a role in adapting to osmotic stress by controlling the transport of potassium ions and compatible solutes. microbiologyresearch.org While direct evidence for c-di-GMP's role in pH modulation through bicarbonate sensing is less established in the provided search results, its involvement in general stress responses suggests a potential connection. For instance, in Sinorhizobium meliloti, a strain unable to produce c-di-GMP showed reduced growth at an acidic pH of 5.7, implying a role for c-di-GMP in acid tolerance. asm.org

Interactive Data Table: Environmental Stimuli and c-di-GMP Response

Stimulus/Stress Responding Pathogen/Bacterium Key Protein(s) Cellular Response
Temperature Pseudomonas aeruginosa TdcA (DGC) Increased c-di-GMP synthesis at higher temperatures, modulating motility and biofilm formation. nih.gov
Stenotrophomonas maltophilia BtsD (DGC) Decreased c-di-GMP synthesis at 37°C, enhancing pathogenicity. plos.org
Vibrio cholerae CdgH (DGC) Higher c-di-GMP levels at lower temperatures, promoting biofilm formation. nih.gov
Reductive Stress Escherichia coli YfiN (DGC) Activation of c-di-GMP synthesis. nih.govasm.org
Salmonella Typhimurium YedQ, YfiN (DGCs) Increased cellulose production and string-like structure formation. researchgate.net
Envelope Stress Escherichia coli YfiN (DGC) Relocation of YfiN to mid-cell to arrest cell division. nih.gov
Pseudomonas aeruginosa Wsp system (WspR DGC) Increased c-di-GMP production and surface attachment. pnas.org
Osmotic Stress Alpha-, beta-, gamma-Proteobacteria Various Control of potassium ion and compatible solute transport. microbiologyresearch.org
Acidic pH Sinorhizobium meliloti PleD (DGC) Contributes to acid tolerance. asm.org

Interactions of C Di Gmp with Eukaryotic Host Systems Academic Research Focus

Detection by Innate Immune Receptors (e.g., STING, DDX41)

The bacterial second messenger, cyclic di-guanosine monophosphate (c-di-GMP), is a potent activator of the innate immune system in eukaryotic hosts. rupress.org This recognition is primarily mediated by specific intracellular pattern recognition receptors (PRRs). nih.gov Key among these are the stimulator of interferon genes (STING) and the DEAD-box helicase 41 (DDX41). nih.govinvivogen.com

STING (Stimulator of Interferon Genes):

STING is a transmembrane protein located in the endoplasmic reticulum and is a direct sensor of cyclic dinucleotides (CDNs), including c-di-GMP. invivogen.comresearchgate.netoup.com The binding of c-di-GMP to STING initiates a conformational change in the STING protein, leading to its activation. researchgate.net Structural studies have revealed that c-di-GMP binds to a pocket on the dimeric surface of STING. nih.govnih.gov While STING can be activated by various CDNs, the binding affinity for c-di-GMP is notable, with a reported dissociation constant (Kd) of 1.21 µM. caymanchem.comcaymanchem.com However, this affinity is considered weaker than that for other cyclic dinucleotides like 2'3'-cGAMP. frontiersin.org

DDX41 (DEAD-box Helicase 41):

DDX41 has been identified as another crucial direct sensor of c-di-GMP and other bacterially derived secondary messengers. nih.govaai.orgnih.gov It is a cytosolic helicase that functions as a PRR, recognizing and directly interacting with c-di-GMP. aai.orgportlandpress.com Research indicates that DDX41 may act upstream of STING. invivogen.com The binding affinity of DDX41 for c-di-GMP is significantly higher than that of STING. nih.gov It is proposed that upon binding c-di-GMP, DDX41 forms a complex with STING, which enhances STING's ability to bind c-di-GMP and initiates downstream signaling. nih.govaai.org Knockdown of DDX41 in both murine and human immune cells has been shown to impair the activation of the innate immune response to c-di-GMP. aai.orgnih.gov

Table 1: Key Innate Immune Receptors for c-di-GMP
ReceptorTypeLocationFunction in c-di-GMP Recognition
STING Transmembrane proteinEndoplasmic ReticulumDirectly binds c-di-GMP, leading to its activation and initiation of downstream signaling. invivogen.comresearchgate.netoup.com
DDX41 DEAD-box helicaseCytosolActs as a primary sensor, directly binding c-di-GMP with high affinity and facilitating STING activation. nih.govaai.orgnih.gov

Activation of Interferon Pathway Signaling in Eukaryotic Cells (e.g., TBK1/IRF3 axis, IFN-β expression)

The detection of c-di-GMP by STING and DDX41 triggers a signaling cascade that culminates in the production of type I interferons (IFNs), particularly IFN-β, and other inflammatory cytokines. rupress.orginvivogen.comfrontiersin.org This process is central to the host's antiviral and antibacterial defense mechanisms.

The canonical pathway involves the following key steps:

STING Activation and Translocation: Upon binding c-di-GMP, STING translocates from the endoplasmic reticulum to the Golgi apparatus. frontiersin.org

Recruitment and Activation of TBK1: Activated STING recruits the TANK-binding kinase 1 (TBK1). oup.comfrontiersin.org

Phosphorylation of IRF3: TBK1 then phosphorylates the interferon regulatory factor 3 (IRF3). frontiersin.orgscispace.com

IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 forms dimers, which then translocate into the nucleus. nih.govfrontiersin.org

Induction of IFN-β Expression: In the nucleus, the IRF3 dimer binds to specific DNA elements in the promoter region of the IFN-β gene, driving its transcription. rupress.orginvivogen.com

This STING-TBK1-IRF3 signaling axis is a critical component of the innate immune response to c-di-GMP. invivogen.comaai.org Studies have demonstrated that the cytosolic presence of c-di-GMP leads to a potent induction of IFN-β. rupress.org In fact, the transcriptional profile induced by cytosolic c-di-GMP is remarkably similar to that triggered by cytosolic DNA. rupress.org The activation of this pathway ultimately leads to the establishment of an antiviral state in the cell and the modulation of a broader immune response. frontiersin.org

Table 2: Interferon Pathway Activation by c-di-GMP
StepKey MoleculesDescription
1c-di-GMP, STING c-di-GMP binds to and activates STING. invivogen.comresearchgate.net
2STING, TBK1 Activated STING recruits TBK1. oup.comfrontiersin.org
3TBK1, IRF3 TBK1 phosphorylates IRF3. frontiersin.orgscispace.com
4IRF3 Phosphorylated IRF3 dimerizes and translocates to the nucleus. nih.govfrontiersin.org
5IRF3, IFN-β gene IRF3 induces the transcription of the IFN-β gene. rupress.orginvivogen.com

Academic Research on Host-Pathogen Interface Mechanisms

The interaction between bacterial c-di-GMP and the host's innate immune system is a dynamic and complex area of research, revealing a sophisticated interplay at the host-pathogen interface. nih.gov

Bacterial Evasion and Manipulation:

While the host has evolved mechanisms to detect c-di-GMP as a danger signal, pathogenic bacteria have, in turn, developed strategies to modulate this interaction to their advantage. The level of intracellular c-di-GMP in bacteria can influence their virulence and lifestyle, often switching between a motile, invasive state (low c-di-GMP) and a sessile, biofilm-forming state (high c-di-GMP). frontiersin.orgcdnsciencepub.com For instance, in Salmonella enterica serovar Typhimurium, high levels of c-di-GMP have been shown to inhibit invasion of epithelial cells. plos.org This suggests that bacteria can regulate their c-di-GMP levels to control the timing of virulence factor expression and interaction with the host immune system. plos.org

c-di-GMP as a Modulator of Host Response:

Research has shown that c-di-GMP can have dual roles in the host-pathogen interaction. nih.gov On one hand, its detection by STING and DDX41 activates a robust antibacterial immune response. nih.gov On the other hand, some studies suggest that bacteria may exploit c-di-GMP signaling to promote their survival. The precise mechanisms and outcomes of these interactions can be context-dependent, varying with the bacterial species, the host cell type, and the stage of infection. plos.org

Role in Different Pathogens:

The significance of c-di-GMP signaling in the host-pathogen interaction has been investigated in a variety of bacteria.

Listeria monocytogenes : This intracellular pathogen secretes c-di-GMP, which activates a type I interferon response in the host. invivogen.com

Brucella abortus : The c-di-GMP produced by this bacterium also triggers a type I interferon response through the STING-TBK1-IRF3 pathway. frontiersin.org

Vibrio cholerae : This bacterium possesses a large number of genes involved in c-di-GMP metabolism, highlighting the complex regulation of this signaling molecule in response to environmental cues, which likely includes the host environment. asm.orgnih.gov

The ongoing research into the role of c-di-GMP at the host-pathogen interface is crucial for understanding the fundamental mechanisms of bacterial infection and immunity. nih.gov A deeper comprehension of these interactions could pave the way for novel therapeutic strategies that target c-di-GMP signaling pathways to either boost the host's immune response or disarm bacterial virulence mechanisms.

Table 3: Research Findings on c-di-GMP at the Host-Pathogen Interface
PathogenKey FindingReference
Salmonella enterica High c-di-GMP levels inhibit invasion of epithelial cells. plos.org
Listeria monocytogenes Secreted c-di-GMP activates a host type I interferon response. invivogen.com
Brucella abortus c-di-GMP triggers a type I interferon response via the STING-TBK1-IRF3 pathway. frontiersin.org
Vibrio cholerae Possesses a complex c-di-GMP signaling network, suggesting intricate regulation during host interaction. asm.orgnih.gov

Advanced Methodologies and Research Approaches in C Di Gmp Studies

Genetic Manipulation and Mutant Strain Construction

A fundamental approach to understanding the function of c-di-GMP in bacteria involves the genetic manipulation of the enzymes responsible for its synthesis and degradation: diguanylate cyclases (DGCs) and phosphodiesterases (PDEs), respectively. By creating mutant strains, researchers can observe the phenotypic consequences of altered c-di-GMP levels.

One common strategy is the creation of DGC/PDE null mutants , where one or more genes encoding these enzymes are deleted from the bacterial genome. nih.govnih.gov For instance, in Dickeya zeae EC1, a phytopathogen, researchers constructed a series of in-frame deletion mutants for genes encoding DGCs and PDEs to analyze their individual and collective impacts on the global c-di-GMP pool and bacterial virulence. nih.gov This approach revealed that the complete deletion of all putative DGCs led to a significant increase in bacterial motility. nih.gov Similarly, a study on Erwinia amylovora involved the deletion of all 12 DGC and PDE-encoding genes to create a c-di-GMP null mutant (Ea1189Δ12). This mutant was found to be impaired in surface attachment due to the dysregulation of type IV pilus and flagellar filament transcription. nih.gov

Conversely, overexpression of DGCs or PDEs is used to artificially increase or decrease intracellular c-di-GMP levels. nih.gov In Pseudomonas aeruginosa, overexpression of the DGC AdcA resulted in a 29-fold increase in c-di-GMP accumulation, confirming its enzymatic activity. plos.org This technique is often used to study the downstream effects of high or low c-di-GMP concentrations on specific cellular processes. For example, in Vibrio alginolyticus, overexpression of various DGCs was shown to influence colony rugosity, biofilm formation, and motility. frontiersin.org

These genetic manipulation techniques, including the construction of null mutants and overexpression systems, are crucial for elucidating the specific roles of individual DGCs and PDEs in the complex c-di-GMP signaling network. nih.govfrontiersin.org

Table 1: Examples of Genetic Manipulation in c-di-GMP Research

Organism Genetic Modification Key Finding
Dickeya zeae EC1 Consecutive in-frame deletions of DGC and PDE genes Complete deletion of DGCs significantly increased bacterial motility. nih.gov
Erwinia amylovora Deletion of all 12 DGC and PDE genes (c-di-GMP null mutant) Impaired surface attachment due to dysregulation of pilus and flagellum. nih.gov
Pseudomonas aeruginosa Overexpression of DGC AdcA 29-fold increase in c-di-GMP levels, confirming enzyme activity. plos.org
Acidithiobacillus caldus DGC defective mutant strain (Δc1319) The c-di-GMP pathway regulates swarming motility and adherence to sulfur surfaces. nih.gov

Biochemical Assays for c-di-GMP Synthesis and Degradation

To complement genetic studies, biochemical assays are essential for quantifying c-di-GMP levels and measuring the enzymatic activity of DGCs and PDEs directly.

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the separation, detection, and quantification of c-di-GMP from bacterial cell extracts. nih.govnih.gov This technique allows for the precise measurement of intracellular c-di-GMP concentrations, which is critical for correlating c-di-GMP levels with specific phenotypes. The method is relatively rapid and can quantify c-di-GMP in the picomolar range. nih.gov

The general procedure involves extracting nucleotides from bacterial cells, followed by separation using a reverse-phase C18 column and detection by a UV/Vis detector, typically at 253 nm. nih.govnih.gov A standard curve is generated using known concentrations of a c-di-GMP sodium salt standard to accurately quantify the amount of c-di-GMP in the experimental samples. nih.gov

In vitro enzymatic assays are employed to directly measure the synthesis (DGC activity) or degradation (PDE activity) of c-di-GMP by purified enzymes. These assays are crucial for characterizing the kinetic properties of DGCs and PDEs and for identifying potential inhibitors or activators. nih.govpnas.org

One common method for assaying DGC activity involves incubating the purified enzyme with the substrate Guanosine (B1672433) triphosphate (GTP) and measuring the production of c-di-GMP over time, often using HPLC for quantification. pnas.org For PDE activity, purified enzymes are incubated with c-di-GMP, and the rate of its degradation into linear 5'-phosphoguanylyl-(3'–5')-guanosine (pGpG) or Guanosine monophosphate (GMP) is monitored. nih.govresearchgate.net

More advanced, real-time assays have also been developed. For example, circular dichroism (CD) spectroscopy can be used to quantify c-di-GMP in the low micromolar range by exploiting the selective ability of manganese ions to induce the formation of an intercalated dimer of the molecule. nih.gov This allows for the real-time measurement of the enzymatic activity of both DGCs, such as PleD from Caulobacter crescentus, and PDEs, like RocR from P. aeruginosa. nih.gov

Table 2: Comparison of Biochemical Assays for c-di-GMP

Assay Type Principle Application
HPLC Separation and quantification of nucleotides from cell extracts based on their physicochemical properties. nih.govnih.gov Measuring intracellular concentrations of c-di-GMP. nih.gov
***In Vitro* Enzymatic Assays** Measuring the rate of c-di-GMP synthesis from GTP (DGCs) or degradation to pGpG/GMP (PDEs) by purified enzymes. nih.govpnas.org Characterizing enzyme kinetics and screening for inhibitors/activators. pnas.org
Circular Dichroism (CD) Spectroscopy Real-time detection of c-di-GMP based on its specific CD signal upon dimer formation in the presence of manganese ions. nih.gov Real-time monitoring of DGC and PDE enzymatic activity. nih.gov

Transcriptomic and Proteomic Profiling

To understand the global cellular response to changes in c-di-GMP levels, researchers utilize high-throughput techniques like transcriptomics and proteomics. These approaches provide a comprehensive view of the genes and proteins that are regulated by this second messenger.

Whole-genome transcriptome analysis, often performed using microarrays or RNA sequencing, allows for the identification of all genes whose expression is altered in response to changes in intracellular c-di-GMP concentrations. For example, a transcriptomic analysis of the c-di-GMP null mutant of E. amylovora revealed 320 positively-affected and 235 negatively-affected differentially expressed genes compared to the wild type, providing insights into the global regulatory impact of c-di-GMP during biofilm initiation. nih.gov

In Dickeya zeae EC1, quantitative reverse transcription PCR (qRT-PCR) was used to analyze the expression profiles of genes involved in c-di-GMP metabolism, motility, and biofilm formation, revealing how c-di-GMP levels influence these processes at the transcriptional level. nih.gov

RNA sequencing (RNA-Seq) has become a powerful tool for in-depth analysis of the transcriptome. youtube.comqiagenbioinformatics.com It provides a more sensitive and quantitative measure of gene expression compared to microarrays. In a study on P. aeruginosa, a combination of Chromatin Immunoprecipitation Sequencing (ChIP-Seq) and RNA-Seq was used to define the comprehensive regulon of the transcriptional regulator AmrZ. plos.org This approach identified a DGC, AdcA, as a direct target of AmrZ repression, linking AmrZ to the regulation of c-di-GMP levels and biofilm formation. plos.org

Dual RNA-Seq is an even more advanced technique that allows for the simultaneous analysis of gene expression in both a pathogen and its host during infection. This method has been used to investigate the global host and bacterial transcriptomic responses during the early stages of Clostridioides difficile infection, providing a more complete picture of the molecular interactions at the host-pathogen interface. asm.org

Table 3: Transcriptomic Approaches in c-di-GMP Research

Technique Organism Key Findings
Whole-Genome Transcriptome Analysis Erwinia amylovora Identified 555 differentially expressed genes in a c-di-GMP null mutant during biofilm initiation. nih.gov
qRT-PCR Dickeya zeae EC1 Analyzed expression of genes involved in c-di-GMP metabolism, motility, and biofilm formation. nih.gov
RNA-Seq and ChIP-Seq Pseudomonas aeruginosa Defined the AmrZ regulon and identified the DGC AdcA as a key target, linking a transcriptional regulator to c-di-GMP synthesis. plos.org
Dual RNA-Seq Clostridioides difficile and host cells Simultaneous analysis of bacterial and host gene expression during infection. asm.org

Fluorescent Reporter Systems for c-di-GMP Sensing (e.g., pPcdrA::gfp)

The development of genetically encoded fluorescent reporters has been instrumental in the real-time, non-invasive monitoring of intracellular cyclic di-GMP (c-di-GMP) concentrations. nih.govfrontiersin.org These tools are crucial for understanding the dynamics of c-di-GMP signaling in response to various stimuli and for high-throughput screening of potential modulators of this pathway. nih.govku.dk

A widely utilized fluorescent reporter system is based on the transcriptional fusion of the c-di-GMP-responsive promoter of the cdrA gene with a gene encoding a green fluorescent protein (GFP). nih.govbath.ac.uknih.gov The cdrA promoter's activity is upregulated by increased intracellular levels of c-di-GMP, leading to a corresponding increase in GFP fluorescence that can be quantitatively measured. nih.gov This system, often denoted as pPcdrA::gfp, has been successfully employed in bacteria such as Pseudomonas aeruginosa to provide a fluorescent readout that distinguishes between strains with varying basal levels of c-di-GMP. nih.govnih.gov

Research has demonstrated the utility of these reporters in detecting dynamic changes in c-di-GMP levels. For instance, treatment of P. aeruginosa carrying the pPcdrA::gfp reporter with nitric oxide (NO), an inducer of c-di-GMP-specific phosphodiesterases, results in a measurable decrease in fluorescence, indicating a reduction in intracellular c-di-GMP. nih.govresearchgate.net This capability is vital for identifying and characterizing compounds that can modulate c-di-GMP signaling and, consequently, bacterial behaviors like biofilm formation. bath.ac.uknih.gov

While effective, transcription factor (TF)-based reporters like pPcdrA::gfp can be limited in their signal amplification and dynamic range. frontiersin.org To address this, other biosensors have been developed. One such example is the cdiGEBS, which is based on the c-di-GMP-responsive transcription factor MrkH. This system has shown a high fluorescence dynamic change of up to 23-fold, enabling the detection of more subtle fluctuations in c-di-GMP concentrations. frontiersin.org

Table 1: Comparison of Selected c-di-GMP Fluorescent Reporter Systems

Reporter SystemBasis of OperationHost Organism ExampleKey FeatureReference
pPcdrA::gfpTranscriptional fusion of the c-di-GMP-responsive cdrA promoter to gfp.Pseudomonas aeruginosaProvides a direct fluorescent readout of c-di-GMP levels. nih.govbath.ac.uknih.gov nih.gov
cdiGEBSBased on the transcriptional activity of the c-di-GMP-responsive transcription factor MrkH.Escherichia coliHigh fluorescence dynamic range (up to 23-fold change). frontiersin.org frontiersin.org

Structural Biology Approaches (e.g., X-ray Crystallography for effector-ligand complexes)

Structural biology, particularly X-ray crystallography, has provided profound insights into how c-di-GMP is recognized by its diverse protein and RNA effectors. These studies reveal the atomic-level details of the interactions, explaining the specificity and affinity of these binding events and the mechanisms of downstream signaling.

Crystal structures of c-di-GMP bound to various receptor proteins consistently show the dinucleotide in an elongated, slightly bulged conformation. nih.gov It typically binds at dimer interfaces of effector proteins or within specific receptor domains like PilZ. pnas.org The binding pocket is often characterized by a combination of extensive hydrophobic and cation-π stacking interactions that engage both planar faces of the two guanosine bases, complemented by a network of specific hydrogen bonds. nih.gov

Several key studies have elucidated the structural basis for c-di-GMP recognition by different effectors:

PilF from Thermus thermophilus : The crystal structure of the GSPII-B domain of PilF in complex with c-di-GMP revealed that the ligand binds primarily to the N-terminal subdomain. nih.gov The interaction is stabilized by ten direct intermolecular hydrogen bonds, with the potential for two additional water-mediated hydrogen bonds that may enhance affinity. nih.gov

STM0435 from Salmonella : The crystal structure of the STM0435-c-di-GMP complex showed that binding of the ligand induces conformational changes in key amino acid residues (R33, R137, D138), which are essential for the interaction. tandfonline.com The binding affinity was determined to be in the micromolar range (~8.383 µM), which is consistent with the physiological concentrations of other known c-di-GMP effectors. tandfonline.com

CdgR from Anabaena : In the Syn_CdgR-(c-di-GMP) complex, c-di-GMP binds at the dimer interface. pnas.org The interactions are mainly formed by residues from the α5–α6 linker and the α6 helix of one subunit, along with residues from the α5 helix and the C-terminal loop of the adjacent subunit. pnas.org

SiaD from Pseudomonas aeruginosa : The structure of the SiaC-SiaD-GpCpp (a c-di-GMP analog) complex revealed a unique mirror-symmetric conformation where two SiaD proteins form a dimer, which is stabilized by the binding of four SiaC proteins to the SiaD stalks, promoting the active state for enzymatic catalysis. elifesciences.org

These structural analyses are fundamental for understanding how the binding of c-di-GMP leads to functional outputs, such as allosteric regulation of enzyme activity or modulation of protein-protein interactions. elifesciences.orgnih.gov

Table 2: Examples of c-di-GMP-Effector Complex Structures

Effector ProteinOrganismPDB Accession CodeResolution (Å)Key Structural FindingReference
STM0435Salmonella typhimurium8K5Q2.28Binding of c-di-GMP changes the location of key residues R33, R137, and D138. tandfonline.com tandfonline.com
SiaC-SiaDPseudomonas aeruginosaN/AN/ASiaC binding promotes the formation of an active SiaD dimer. elifesciences.org elifesciences.org
Syn_CdgRAnabaena PCC 7120N/A2.75c-di-GMP binds at the dimer interface, stabilized by residues from both subunits. pnas.org pnas.org

High-Throughput Screening for c-di-GMP Modulators (academic applications)

High-throughput screening (HTS) assays are critical tools in academic research for the discovery of small molecules that can modulate cellular c-di-GMP levels. ku.dknih.gov The primary goal of these screens is to identify lead compounds that could be developed into novel anti-biofilm drugs, as high concentrations of c-di-GMP are a positive regulator of biofilm formation in many pathogenic bacteria. ku.dknih.govrsc.org

A common academic HTS approach utilizes the fluorescence-based reporter strains described previously (e.g., P. aeruginosa carrying pPcdrA::gfp). nih.gov In this setup, large chemical libraries are screened for compounds that reduce the fluorescent signal without inhibiting bacterial growth. ku.dk A reduction in fluorescence indicates a potential hit that may be lowering intracellular c-di-GMP levels, either by inhibiting its synthesis by diguanylate cyclases (DGCs) or by activating its degradation by phosphodiesterases (PDEs). ku.dkrsc.org

Another HTS methodology employs a c-di-GMP-specific fluorescent probe that directly interacts with the dinucleotide. rsc.org This cell-free assay allows for the rapid quantification of c-di-GMP content by measuring fluorescence intensity in a multi-well plate format. rsc.org A key advantage of this method is its universality, as it is not dependent on the specific enzymes of a particular organism and can be used to screen for inhibitors of both DGCs and PDEs from various sources. rsc.org

These HTS campaigns serve as a starting point for drug discovery pipelines. Hits from primary screens are typically subjected to secondary assays to confirm their activity, determine their mode of action, and evaluate their potential as anti-biofilm agents. ku.dk

Synthetic Biology Approaches for Engineering c-di-GMP Pathways

Synthetic biology, which focuses on the design and construction of new biological parts, devices, and systems, offers powerful approaches for engineering and understanding c-di-GMP signaling pathways. nih.govaporc.org By building synthetic genetic circuits, researchers can precisely control the production and degradation of c-di-GMP to manipulate bacterial behaviors like biofilm formation. nih.gov

One major application of synthetic biology in this context is the construction of artificial gene networks to control the expression of DGCs and PDEs. aporc.org For example, researchers can place the genes for these enzymes under the control of inducible promoters. This allows for fine-tuned, external control over intracellular c-di-GMP levels, enabling detailed studies of how specific concentrations of the second messenger affect downstream processes. This forward engineering approach facilitates the design of biological systems with desired behaviors. sciepublish.com

Synthetic biology also aids in dissecting the complexity of natural c-di-GMP networks. By systematically reconstructing parts of a signaling pathway in a heterologous host organism (like E. coli), researchers can study components in isolation, free from the confounding interactions present in the native system. youtube.com This "bottom-up" approach is invaluable for understanding the function of individual proteins and for uncovering the fundamental design principles of the signaling networks. sciepublish.com

Furthermore, synthetic routes for the production of c-di-GMP and its analogs have been developed. researchwithrutgers.com These methods, which can be rapid and scalable, provide researchers with the necessary molecular tools, such as thiophosphate and biotinylated analogs, to probe signaling pathways and identify novel c-di-GMP binding partners. researchwithrutgers.com

Systems Biology and Computational Modeling of c-di-GMP Networks

Systems biology aims to understand the emergent properties of complex biological systems by studying the interactions between their components. aporc.orgnih.gov Given the complexity of c-di-GMP signaling, which involves numerous DGCs, PDEs, and effector proteins, systems-level approaches are essential for a comprehensive understanding. nih.gov

Computational modeling is a cornerstone of systems biology. nih.gov Mathematical models of c-di-GMP networks are developed to simulate and predict the dynamic behavior of the system in response to different inputs. aporc.orgresearchgate.net These models integrate various types of data, including genomic, transcriptomic, and proteomic information, to create a holistic view of the network. unimib.it

A key challenge in modeling c-di-GMP networks is their "bow-tie" architecture, where a large number of environmental signals are integrated by many sensor proteins (the inputs), which then converge to control the level of a single molecule, c-di-GMP (the "knot"). This single signal then diverges to control a wide array of downstream outputs, such as motility and biofilm formation. researchgate.net

One study used a mathematical model to investigate how the fitness of a c-di-GMP network depends on the number of sensory modules and the environmental conditions. researchgate.net The model, based on a logistic regression algorithm, suggested that networks with an optimal number of sensors perform best, while those with too many sensors may perform well in past environments but poorly in new ones. researchgate.net Such computational approaches help elucidate the fundamental design principles and evolutionary constraints of these complex signaling networks. aporc.orgresearchgate.net Ultimately, integrating computational models with experimental data is key to unraveling the intricate regulation of bacterial lifestyles by c-di-GMP. unimib.it

Current Research Frontiers and Future Directions

Elucidating Uncharacterized DGC/PDE Activities and Sensory Input Domains

A significant frontier in c-di-GMP research is the characterization of the vast number of uncharacterized diguanylate cyclases (DGCs) and phosphodiesterases (PDEs), the enzymes responsible for synthesizing and degrading c-di-GMP, respectively. nih.gov Many bacterial genomes encode a surprisingly large number of these enzymes, raising questions about their specific roles and the signals they respond to. asm.orgoup.com

A key focus is on identifying and understanding the function of the sensory input domains often found at the N-terminus of these enzymes. researchgate.netnih.gov These domains are believed to perceive a wide array of environmental and cellular cues, such as light, redox potential, temperature, and various chemical signals. nih.gov For instance, bioinformatic analyses of Shewanella algae strains have revealed several novel bacterial sensory domains linked to c-di-GMP turnover proteins, including a new variant of the CSS domain. asm.org Research in this area aims to connect specific environmental stimuli to the activity of individual DGCs and PDEs, thereby explaining how bacteria modulate their c-di-GMP levels in response to changing conditions. researchgate.netfrontiersin.org

Table 1: Examples of Sensory Domains Associated with c-di-GMP Signaling Proteins

Sensory DomainSensed Signal/FunctionAssociated Bacteria (Examples)
PAS Light, redox potential, small moleculesPseudomonas aeruginosa, Shewanella oneidensis
GAF Cyclic nucleotides, lightSynechocystis sp. PCC 6803
REC Phosphorylation state (Two-component systems)Caulobacter crescentus, Pseudomonas aeruginosa
HAMP Transmembrane signalingEscherichia coli, Vibrio cholerae
MHYT Putative membrane-associated sensory roleXanthomonas oryzae
Cache Chemoattractant sensingVibrio cholerae

Comprehensive Mapping of c-di-GMP Regulatory Networks in Diverse Species

While model organisms like Escherichia coli, Pseudomonas aeruginosa, and Vibrio cholerae have been instrumental in deciphering c-di-GMP signaling, a major research goal is to map these regulatory networks in a wider range of bacterial species. nih.govresearchgate.net This includes important pathogens, commensals, and environmentally significant bacteria. wikipedia.orgfrontiersin.org

The complexity of these networks is vast, with c-di-GMP influencing processes such as biofilm formation, motility, virulence, and cell cycle progression. nih.govfrontiersin.org In many bacteria, high levels of c-di-GMP promote a sessile, biofilm-forming lifestyle, while low levels favor motility. oup.com However, the specific components and connections within these networks can vary significantly between species. For example, while PilZ domains are common c-di-GMP effectors, some bacteria that utilize c-di-GMP signaling lack them entirely, suggesting the existence of alternative receptor families. nih.gov

Recent studies have begun to explore these networks in less-studied organisms. For instance, research in the probiotic Lactobacillus acidophilus has identified genes related to c-di-GMP metabolism that appear to regulate exopolysaccharide production and co-aggregation abilities. frontiersin.org Similarly, work on the marine Roseobacter clade member Rhodobacterales sp. Y4I has shown that c-di-GMP is integrated into a hierarchical quorum-sensing network that controls antimicrobial production and biofilm formation. frontiersin.org The development of new tools, such as FRET-based biosensors, is enabling more systematic and genome-wide mapping of these intricate regulatory circuits. biorxiv.org

Detailed Structural and Mechanistic Insights into Effector-Ligand Interactions

Understanding how c-di-GMP exerts its regulatory effects requires detailed structural and mechanistic knowledge of its interactions with effector molecules, which include both proteins and RNA riboswitches. nih.govacs.org High-resolution structural studies are providing unprecedented insights into the diverse ways that c-di-GMP is recognized and how this binding event is translated into a functional output. acs.orgnih.gov

C-di-GMP can bind to a variety of protein effectors, often inducing conformational changes that alter their activity or their interactions with other molecules. oup.com These effectors include proteins with PilZ domains, degenerate GGDEF and EAL domains, and other novel binding motifs. nih.gov For example, the crystal structure of the c-di-GMP receptor CdgR from the cyanobacterium Anabaena revealed that c-di-GMP binds at the dimer interface, which is crucial for its role in controlling cell size. pnas.org In Salmonella, the effector STM0435 binds c-di-GMP, leading to changes in the positions of key amino acid residues that are critical for its function in modulating flagellar motility. tandfonline.com

In addition to protein effectors, c-di-GMP also binds to RNA riboswitches, which are structured RNA elements typically found in the 5' untranslated region of mRNAs. nih.gov Binding of c-di-GMP to a riboswitch induces a conformational change in the RNA that regulates the expression of downstream genes. acs.org Two distinct classes of c-di-GMP riboswitches, class I and class I, have been identified, and they share no known sequence or structural similarity. wikipedia.orgwikipedia.org Structural studies of the class I c-di-GMP riboswitch have revealed that while two nucleotides are critical for selectively recognizing the ligand, the most highly conserved residues are those that stack with c-di-GMP and form tertiary RNA contacts, highlighting the resilience of this motif to mutation. acs.org

Developing Novel Academic Tools for c-di-GMP Research

The advancement of our understanding of c-di-GMP signaling is intrinsically linked to the development of novel research tools. A significant area of innovation is the creation of sophisticated biosensors for monitoring c-di-GMP levels in real-time within living cells. These tools are crucial for dissecting the spatiotemporal dynamics of c-di-GMP signaling.

Genetically encoded biosensors based on Förster resonance energy transfer (FRET) have been particularly valuable. nih.gov These sensors typically consist of a c-di-GMP binding domain sandwiched between two fluorescent proteins. nih.gov Upon binding c-di-GMP, a conformational change alters the distance or orientation between the fluorophores, leading to a change in the FRET signal that can be quantified. nih.govbiorxiv.org Recently, a toolbox of FRET-based biosensors with a wide range of binding affinities has been developed, allowing for the measurement of c-di-GMP across different concentration ranges. biorxiv.orgbiorxiv.org Other biosensor strategies include those based on chemiluminescence (BRET) and transcriptional reporters. osti.govfrontiersin.org RNA-based fluorescent biosensors, such as those utilizing the Spinach2 aptamer, have also been developed and shown to function even under anaerobic conditions. researchgate.net

Another exciting frontier is the development of optogenetic tools to manipulate intracellular c-di-GMP levels with high spatiotemporal precision. acs.org These tools utilize light-sensitive proteins to control the activity of DGCs and PDEs. For example, a red/near-infrared light-regulated DGC (BphS) and a blue-light-activated PDE (EB1) have been engineered to form a dichromatic optogenetic module. nih.govasm.orgsiat.ac.cn This allows researchers to rapidly and reversibly increase or decrease c-di-GMP levels in specific cells or subcellular locations simply by shining light of different colors, providing a powerful method to probe the direct consequences of c-di-GMP fluctuations on bacterial physiology. nih.gov

Q & A

Basic Research Questions

Q. How can c-di-GMP sodium salt be quantitatively measured in bacterial cultures?

  • Methodological Answer : c-di-GMP quantification typically involves extraction using organic solvents (e.g., methanol/water mixtures) followed by detection via liquid chromatography-mass spectrometry (LC-MS) . For real-time analysis of enzymatic activity (e.g., diguanylate cyclases or phosphodiesterases), circular dichroism (CD) spectroscopy can monitor conformational changes in c-di-GMP during synthesis or degradation . Ensure sodium salt stability by storing lyophilized powder at -20°C and preparing fresh aqueous solutions to avoid hydrolysis .

Q. What experimental approaches are recommended for studying c-di-GMP's role in biofilm formation?

  • Methodological Answer : Combine genetic mutants (e.g., deletion of diguanylate cyclases or phosphodiesterases) with biofilm assays (e.g., crystal violet staining) and c-di-GMP measurements . For example, in Pseudomonas aeruginosa, biofilm induction under high-salt conditions correlates with elevated c-di-GMP levels via activation of the Wsp chemosensory system . Parallel RNA-seq can identify c-di-GMP-regulated genes involved in exopolysaccharide production .

Q. How does sodium salt formulation affect the stability and solubility of c-di-GMP in experimental settings?

  • Methodological Answer : The sodium counterion enhances solubility in aqueous buffers (e.g., 144 mg/mL in H₂O) compared to free acid forms . For long-term storage, lyophilized this compound should be kept at -20°C, while dissolved aliquots are stable at -80°C for ≤1 year. Avoid repeated freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in c-di-GMP concentration data under varying environmental conditions?

  • Methodological Answer : Discrepancies often arise from differences in bacterial growth conditions (planktonic vs. surface-attached) or environmental stressors (e.g., salt concentration). For example, high NaCl (300 mM) activates the Wsp system in P. aeruginosa, increasing c-di-GMP production, but this effect is absent in wspR deletion mutants . Standardize growth media, validate genetic backgrounds, and use complementary detection methods (LC-MS + CD spectroscopy) to reconcile data .

Q. What structural biology techniques are suitable for analyzing c-di-GMP interactions with effector proteins?

  • Methodological Answer : X-ray crystallography has resolved c-di-GMP binding to proteins like BldD, revealing intercalated dimer formation at high concentrations . Pull-down assays with biotinylated c-di-GMP and immunoblotting (e.g., for DDX41 or STING) confirm direct interactions . For dynamic studies, surface plasmon resonance (SPR) quantifies binding affinities .

Q. How do c-di-GMP signaling networks integrate with quorum sensing (QS) pathways to regulate bacterial phenotypes?

  • Methodological Answer : c-di-GMP and QS often co-regulate biofilm formation and virulence. For instance, in Vibrio cholerae, QS autoinducers modulate c-di-GMP phosphodiesterase activity, linking population density to biofilm dispersal . Use transcriptional reporters (e.g., GFP fused to c-di-GMP-responsive promoters) alongside QS mutants to dissect cross-talk .

Q. What are the challenges in designing c-di-GMP analogues with specific biological activities, and how can they be addressed?

  • Methodological Answer : Analogues must mimic c-di-GMP's conformational flexibility while avoiding off-target effects. Crystal structure analysis of c-di-GMP bound to proteins (e.g., STING) identifies pharmacophores for rational design . Shape-based similarity screening of compound libraries (e.g., 404 drug-like molecules) can prioritize candidates with matched electrostatic profiles . Validate selectivity using competitive binding assays .

Q. How to modulate c-di-GMP levels in situ to study its dynamic role in bacterial virulence?

  • Methodological Answer : Use nitric oxide donors (e.g., sodium nitroprusside) to inhibit diguanylate cyclases, reducing c-di-GMP levels and biofilm-associated virulence . Alternatively, overexpress phosphodiesterases in transposon mutants. Real-time monitoring via CD spectroscopy or fluorescent biosensors (e.g., riboswitches) enables tracking of c-di-GMP fluctuations during infection .

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